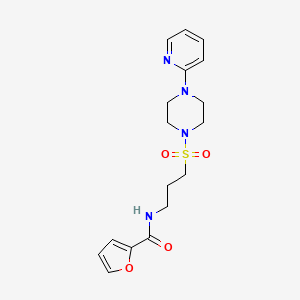

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide

CAS No.: 1021220-91-6

Cat. No.: VC6796228

Molecular Formula: C17H22N4O4S

Molecular Weight: 378.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021220-91-6 |

|---|---|

| Molecular Formula | C17H22N4O4S |

| Molecular Weight | 378.45 |

| IUPAC Name | N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]furan-2-carboxamide |

| Standard InChI | InChI=1S/C17H22N4O4S/c22-17(15-5-3-13-25-15)19-8-4-14-26(23,24)21-11-9-20(10-12-21)16-6-1-2-7-18-16/h1-3,5-7,13H,4,8-12,14H2,(H,19,22) |

| Standard InChI Key | FXOWUEZAGZILHC-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=CO3 |

Introduction

Synthesis and Preparation

The synthesis of N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide would likely involve multiple steps, starting from readily available precursors such as furan-2-carboxylic acid, piperazine, and pyridin-2-yl derivatives. A general approach might include:

-

Activation of the Carboxylic Acid: Conversion of furan-2-carboxylic acid into an activated form, such as an acid chloride.

-

Amidation: Reaction of the activated acid with a propylamine derivative to form the propyl-furan-2-carboxamide backbone.

-

Sulfonamide Formation: Introduction of the sulfonamide group via reaction with a sulfonyl chloride.

-

Piperazine Substitution: Attachment of the pyridin-2-yl piperazine moiety to the sulfonamide group.

Biological Activity and Potential Applications

Compounds with sulfonamide and piperazine moieties are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer effects. The presence of a pyridin-2-yl group could enhance interactions with specific biological targets, such as enzymes or receptors.

| Compound Feature | Potential Biological Activity |

|---|---|

| Sulfonamide group | Antimicrobial, anticancer |

| Piperazine ring | Neurotransmitter modulation, antiviral |

| Pyridin-2-yl group | Enzyme inhibition, receptor binding |

Given the complexity of N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide, it is plausible that it could exhibit a range of biological activities, making it a candidate for further investigation in drug discovery programs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume